molecular formula C20H28BrN B12726561 Emepronium bromide, (R)- CAS No. 118413-49-3

Emepronium bromide, (R)-

Cat. No.: B12726561
CAS No.: 118413-49-3
M. Wt: 362.3 g/mol
InChI Key: UVKFSMBPRQBNCH-UNTBIKODSA-M
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Description

Emepronium bromide, ®-, is a quaternary ammonium anticholinergic drug primarily used in urology as an antispasmodic agent. It is known for its ability to alleviate symptoms of urinary incontinence and overactive bladder by inhibiting involuntary muscle contractions in the bladder. The compound is characterized by its chemical formula C20H28BrN and a molar mass of 362.355 g·mol−1 .

Preparation Methods

The synthesis of emepronium bromide involves the quaternization of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine with methyl bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yield. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to maintain the purity and efficacy of the final product .

Chemical Reactions Analysis

Emepronium bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Emepronium bromide has a wide range of scientific research applications:

Mechanism of Action

Emepronium bromide exerts its effects by blocking muscarinic acetylcholine receptors in the bladder. This inhibition prevents acetylcholine from binding to these receptors, thereby reducing involuntary muscle contractions and increasing bladder capacity. The molecular targets include the M2 and M3 subtypes of muscarinic receptors, which play a crucial role in bladder muscle contraction .

Comparison with Similar Compounds

Emepronium bromide is often compared with other anticholinergic agents such as flavoxate and oxybutynin. While all these compounds share a common mechanism of action, emepronium bromide is unique in its specific receptor affinity and side effect profile. Similar compounds include:

Emepronium bromide stands out due to its efficacy in increasing bladder capacity and reducing detrusor pressure, making it a valuable option in the management of urinary disorders .

Properties

CAS No.

118413-49-3

Molecular Formula

C20H28BrN

Molecular Weight

362.3 g/mol

IUPAC Name

[(2R)-4,4-diphenylbutan-2-yl]-ethyl-dimethylazanium;bromide

InChI

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/t17-;/m1./s1

InChI Key

UVKFSMBPRQBNCH-UNTBIKODSA-M

Isomeric SMILES

CC[N+](C)(C)[C@H](C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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